Product packaging for Sodium 5-hydroxynaphthalene-1-sulphonate(Cat. No.:CAS No. 79873-34-0)

Sodium 5-hydroxynaphthalene-1-sulphonate

Cat. No.: B3430080
CAS No.: 79873-34-0
M. Wt: 246.22 g/mol
InChI Key: HWQLBKMVMXBGRC-UHFFFAOYSA-M
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Description

Historical Context of Naphthalene (B1677914) Sulfonate Chemistry Research

The study of naphthalene and its derivatives is rooted in the advancements of 19th-century organic chemistry, following the isolation of naphthalene from coal tar. The subsequent development of sulfonation techniques, an electrophilic aromatic substitution reaction, opened a new frontier in chemical synthesis. wikipedia.org Aromatic sulfonation involves replacing a hydrogen atom on the aromatic ring with a sulfonic acid (-SO₃H) group, a process that became crucial for producing water-soluble derivatives of otherwise insoluble aromatic hydrocarbons. wikipedia.org

The sulfonation of naphthalene was found to be highly sensitive to reaction conditions, particularly temperature. Research in the early 20th century established that sulfonation at lower temperatures (around 80°C) predominantly yields naphthalene-1-sulfonic acid (the kinetically favored product), while higher temperatures (around 160°C) favor the formation of the more stable naphthalene-2-sulfonic acid (the thermodynamically favored product). quora.com This understanding of kinetic versus thermodynamic control was a significant academic milestone.

In the 1920s and 1930s, the German chemical conglomerate IG Farben pioneered the development of polynaphthalene sulfonates, which were initially used in the textile and leather industries as dispersing and tanning agents. wikipedia.orgwollheim-memorial.de This era marked the transition of naphthalene sulfonate chemistry from purely academic exploration to large-scale industrial application, setting the stage for the synthesis of a vast array of derivatives, including the hydroxynaphthalene sulfonates.

Significance of Hydroxynaphthalene Sulfonates in Contemporary Chemical Science

Hydroxynaphthalene sulfonates, the class of compounds to which Sodium 5-hydroxynaphthalene-1-sulphonate belongs, are of immense importance in modern chemical science. Their primary role is as vital intermediates in the synthesis of a wide range of organic colorants. nbinno.com The presence of both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group on the naphthalene ring system provides a unique combination of reactivity and solubility, making them ideal precursors for azo dyes. wikipedia.org The sulfonic acid group imparts water solubility, which is essential for dyeing processes, while the hydroxyl group provides a site for coupling reactions with diazonium salts to form the chromophoric azo group (-N=N-). researchgate.net

Beyond traditional dyes, these compounds are integral to the creation of "functional dyes" or "high-technology colorants." researchgate.net These advanced materials are designed for specific functions beyond coloration, such as in optoelectronics, solar cells, and biomedical sensors. researchgate.netacs.org The tunable electronic and photophysical properties of naphthalene-based systems make them attractive for these high-tech applications. bohrium.com Furthermore, derivatives like alkylnaphthalene sulfonates are used as superplasticizers in concrete formulations to improve flowability. wikipedia.org

Fundamental Chemical Structures and their Relevance to Research Directions

The chemical structure of this compound is central to its utility and the focus of research. It consists of a bicyclic aromatic naphthalene core with a hydroxyl group at position 5 and a sulfonate group at position 1. nih.govnih.gov

Naphthalene Core : The fused two-ring system provides a rigid, planar structure with a rich electron system, which is the basis for the chromophores in the dyes derived from it.

Sulfonate Group (-SO₃⁻Na⁺) : This is a strongly acidic and hydrophilic group. Its presence makes the compound and its derivatives soluble in aqueous media, a critical property for applications in dyeing and as dispersing agents. cymitquimica.comguidechem.com The sulfonate group also deactivates the aromatic ring towards further electrophilic substitution. google.com

Hydroxyl Group (-OH) : This group is a key functional handle for synthesis. It is an activating group and directs electrophilic substitution. In dye synthesis, it acts as the active site for azo coupling reactions, typically at the position adjacent to the hydroxyl group.

The specific arrangement of these functional groups (1,5-substitution) dictates the compound's unique reactivity and the properties of the resulting products, such as the color and fastness of the dyes. google.com Research often focuses on leveraging this specific structure to synthesize novel dyes with tailored properties or to use it as a building block for more complex functional molecules. researchgate.net

Chemical Properties of this compound

PropertyValueReference
CAS Number5419-77-2 nih.govepa.gov
Molecular FormulaC₁₀H₇NaO₄S nih.govnih.gov
Molar Mass246.21 g/mol nih.gov
AppearanceWhite to light yellow powder or crystalline solid cymitquimica.com
Melting Point>280°C (decomposes)
IUPAC Namesodium;5-hydroxynaphthalene-1-sulfonate nih.gov

Overview of Key Research Areas Pertaining to this compound

Current academic and industrial research on this compound is concentrated in several key areas, primarily leveraging its role as a versatile chemical intermediate.

Synthesis of Dyes and Pigments: This remains the most significant area of application. The compound is a crucial precursor for a variety of colorants. google.com Its specific structure allows for the production of dyes with particular shades and fastness properties. It is used in the synthesis of azo dyes for textiles and other materials. google.comicrc.ac.ir

Development of Functional Materials: Research is actively exploring the use of this compound in creating materials for advanced applications. This includes its use in the synthesis of sensitizers for laser printing and photoresist materials, where the photoactive properties of the naphthalene core are exploited. google.com

Chemical Synthesis and Process Optimization: Academic and industrial chemists continue to investigate new synthetic pathways that utilize this compound as a starting material. nbinno.com Research also focuses on improving the efficiency and environmental footprint of its production process. For instance, modern methods aim to reduce wastewater and byproducts like sodium sulfate (B86663), which were common in traditional synthesis routes. google.com

Selected Dyes and Pigments Synthesized from this compound

Product NameProduct TypeReference
Direct Dark Blue LDye google.com
Lake Bordeaux BLCPigment google.com
Purplish Red CK (in color lake)Pigment google.com
Sensitizer (B1316253) 215Photoresist Material Intermediate google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NaO4S B3430080 Sodium 5-hydroxynaphthalene-1-sulphonate CAS No. 79873-34-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQLBKMVMXBGRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202542
Record name Sodium 5-hydroxynaphthalene-1-sulphonate
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Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5419-77-2, 79873-34-0
Record name Sodium 5-hydroxynaphthalene-1-sulphonate
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Record name 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?)
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Record name Sodium 5-hydroxynaphthalene-1-sulphonate
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Record name Sodium 5-hydroxynaphthalene-1-sulphonate
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Synthetic Methodologies and Chemical Precursor Studies of Sodium 5 Hydroxynaphthalene 1 Sulphonate

Sulfonation Reaction Pathways for Naphthalene (B1677914) Derivatives

The introduction of a sulfonic acid group onto the naphthalene ring is a foundational step in the synthesis of many hydroxynaphthalene sulfonates. This electrophilic aromatic substitution reaction is highly sensitive to reaction conditions, which dictates the position of the incoming functional group.

Direct Sulfonation Mechanisms

The direct sulfonation of naphthalene with sulfuric acid or sulfur trioxide proceeds via an electrophilic aromatic substitution mechanism. The outcome of this reaction is a classic example of kinetic versus thermodynamic control. stackexchange.com

Kinetic Control: At lower temperatures (approximately 80°C or below), the reaction preferentially yields naphthalene-1-sulfonic acid. quora.com The attack at the 1-position (alpha-position) is faster because the corresponding carbocation intermediate (sigma complex) is more stable, with two resonance structures that preserve the aromaticity of the adjacent benzene (B151609) ring. stackexchange.com

Thermodynamic Control: At higher temperatures (around 160°C), the major product is naphthalene-2-sulfonic acid. quora.comgoogle.com Although formed more slowly, the 2-isomer is thermodynamically more stable due to reduced steric hindrance between the bulky sulfonic acid group and the hydrogen atom at the 8-position (a peri-interaction) that exists in the 1-isomer. stackexchange.com

The sulfonation reaction is reversible. stackexchange.com Heating the kinetically favored 1-isomer in the presence of acid can lead to its conversion to the more stable 2-isomer. stackexchange.comquora.com This reversibility is crucial for directing the synthesis towards the desired precursor. The ratio of 1- to 2-naphthalenesulfonic acid has been shown to decrease as the concentration of sulfuric acid increases. researchgate.net

Control TypeReaction TemperatureMajor ProductProduct StabilityGoverning Factor
KineticLow (e.g., < 80°C)Naphthalene-1-sulfonic acidLess StableLower activation energy; more stable reaction intermediate. stackexchange.com
ThermodynamicHigh (e.g., > 160°C)Naphthalene-2-sulfonic acidMore StableLower overall energy of the final product; avoids steric hindrance. stackexchange.com

Bucherer Reaction and its Mechanistic Insights in Hydroxynaphthalene Sulfonate Synthesis

The Bucherer reaction provides a versatile method for the interconversion of naphthols and naphthylamines. Discovered independently by Robert Lepetit (1898) and Hans Theodor Bucherer (1904), this reversible reaction is conducted in the presence of ammonia (B1221849) and an aqueous bisulfite or sulfite (B76179) solution. wikipedia.orgchemeurope.com Its reversibility is key to its utility; it can be used to synthesize naphthylamines from naphthols or, conversely, naphthols from naphthylamines, which is particularly relevant for producing hydroxynaphthalene sulfonates. wikipedia.orgresearchgate.net

The mechanism proceeds through several key steps:

Protonation and Addition: A proton adds to an electron-rich carbon of the naphthol, temporarily disrupting the aromaticity. A bisulfite anion then adds to the ring. wikipedia.orgchemeurope.com

Tautomerization: The resulting adduct tautomerizes to form a more stable tetralone sulfonic acid derivative. wikipedia.orgchemeurope.com

Nucleophilic Addition and Dehydration: An amine (ammonia in the classic reaction) attacks the carbonyl carbon, followed by the elimination of a water molecule to form a resonance-stabilized cation. wikipedia.orgchemeurope.com

Elimination: The intermediate enamine eliminates sodium bisulfite to yield the final naphthylamine product. wikipedia.orgchemeurope.com

Given its reversible nature, starting with an aminonaphthalenesulfonic acid and treating it with aqueous bisulfite allows for its conversion into the corresponding hydroxynaphthalenesulfonic acid. wikipedia.org This pathway is valuable for synthesizing specific isomers that may be difficult to obtain through direct sulfonation and hydroxylation.

Hydroxylation Strategies in Naphthalene Sulfonate Production

Introducing a hydroxyl group onto a pre-formed naphthalene sulfonate or a naphthalene ring destined for sulfonation is a critical step. Several strategies exist, ranging from harsh industrial processes to newer catalytic methods.

Alkali Fusion: A historically significant industrial method involves the alkali fusion of sodium naphthalene sulfonate. For instance, β-naphthol is produced by sulfonating naphthalene to naphthalene-2-sulfonic acid, converting it to the sodium salt, and then hydrolyzing this salt by fusion with sodium hydroxide (B78521) at high temperatures. google.com

Hydrolysis of Disulfonates: A direct and industrially relevant method for producing Sodium 5-hydroxynaphthalene-1-sulphonate involves the high-pressure hydrolysis of disodium (B8443419) 1,5-naphthalenedisulfonate. In this process, the disulfonate is heated with a concentrated sodium hydroxide solution (e.g., 27-35%) in an autoclave to temperatures of 227-230°C. google.com One of the sulfonate groups is selectively replaced by a hydroxyl group.

Oxidation with Peroxodisulphate: The Elbs reaction, which utilizes alkaline peroxodisulphate, can hydroxylate phenolic compounds. This method has been studied for naphthalene sulphonic acid derivatives. The incoming hydroxyl group is typically directed to the para-position relative to an existing activating group. If the para-position is blocked, ortho-hydroxylation may occur.

Biocatalytic Hydroxylation: Fungal enzymes, such as the aromatic peroxygenase from Agrocybe aegerita, have been shown to selectively hydroxylate naphthalene. nih.gov The reaction proceeds through an intermediary naphthalene 1,2-oxide, which then rearranges primarily to 1-naphthol (B170400). This represents a milder, more selective approach to hydroxylation. nih.gov

MethodKey ReagentsTypical SubstratePrimary Product Type
Alkali FusionSodium Hydroxide (NaOH)Sodium Naphthalene SulfonateNaphthol google.com
Hydrolysis of DisulfonateNaOH, High T/PDisodium 1,5-NaphthalenedisulfonateThis compound google.com
Peroxodisulphate OxidationPotassium Peroxodisulphate (K₂S₂O₈)Naphthalene Sulphonic AcidsHydroxynaphthalene Sulphonic Acid
Biocatalytic HydroxylationPeroxygenase Enzyme, H₂O₂NaphthaleneNaphthol nih.gov

Multi-Step Synthesis of this compound Analogs

The synthesis of analogs of this compound often requires multi-step sequences to achieve the desired substitution pattern. These routes offer precise control over the placement of functional groups, which is often not possible through direct substitution. A common strategy involves:

Initial Sulfonation: Naphthalene is sulfonated under kinetically or thermodynamically controlled conditions to produce either naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid.

Nitration: The resulting sulfonic acid is nitrated. The sulfonic acid group acts as a meta-directing deactivator, guiding the incoming nitro group to the 5- or 8-position.

Reduction: The nitro group is subsequently reduced to an amino group (-NH₂), typically using iron or tin in acidic conditions. This yields an aminonaphthalenesulfonic acid.

Diazotization and Hydrolysis: The amino group is converted into a diazonium salt using nitrous acid (HNO₂). This salt is then hydrolyzed by heating in an aqueous solution to replace the diazonium group with a hydroxyl group (-OH). This final step, known as the Bucherer-Lepetit reaction in reverse or simply diazonium salt hydrolysis, yields the target hydroxynaphthalene sulfonic acid.

This versatile sequence allows for the synthesis of a wide array of isomers and analogs, which are crucial as dye intermediates and in other specialty chemical applications. wikipedia.org

Green Chemistry Principles in the Synthesis of Naphthalene Sulfonates

Modern chemical synthesis increasingly focuses on sustainability, and the production of naphthalene sulfonates is no exception. Several green chemistry principles are being applied to mitigate the environmental impact of traditional methods.

Use of Reusable Catalysts: Research has demonstrated the use of eco-friendly and reusable catalysts, such as chitosan-sulfonic acid, for synthesizing naphthalene derivatives. nih.govresearchgate.net These catalysts offer high yields and can be recovered and reused multiple times, reducing waste. researchgate.net

Process Intensification with Microreactors: A significant advancement is the use of microreactors for sulfonation. A patented method uses liquid sulfur trioxide as the sulfonating agent in a microreactor, which offers numerous advantages over traditional batch processes. google.com This includes high reaction speed, lower reaction temperatures, and near-theoretical consumption of the sulfonating agent, which virtually eliminates waste acid and wastewater generation. google.com

Waste Reduction and Recycling: In the industrial synthesis of this compound, process optimization allows for the recycling of the mother liquor. After the product is crystallized and filtered, the remaining filtrate, which contains unreacted sodium hydroxide, can be fortified and reused in subsequent batches, minimizing waste and improving resource efficiency. google.com

Shift to Bio-Based Feedstocks: The broader naphthalene sulfonate market is seeing a pivot towards bio-based and non-toxic formulations. ainvest.com This trend, driven by stricter environmental regulations, aims to reduce reliance on petroleum-derived naphthalene and create more biodegradable products. ainvest.com

Green Chemistry PrincipleApplication/MethodAdvantages
CatalysisUse of heterogeneous, reusable catalysts like chitosan-sulfonic acid. nih.govresearchgate.netReduces catalyst waste, allows for milder reaction conditions, high product yields.
Process IntensificationSulfonation in microreactors with SO₃. google.comHigh efficiency, low waste, improved safety, clean production with no waste acid.
Atom Economy / Waste PreventionRecycling of mother liquor in hydrolysis step. google.comMinimizes resource consumption (NaOH) and wastewater discharge.
Use of Renewable FeedstocksDevelopment of bio-based naphthalene sulfonates. ainvest.comReduces fossil fuel dependence, improves biodegradability.

Precursor Chemistry and Feedstock Optimization for Industrial Academic Synthesis

The efficiency and economic viability of synthesizing this compound depend heavily on the choice of precursors and the optimization of reaction conditions.

The primary chemical precursors are naphthalene and a sulfonating agent. Naphthalene is typically sourced from coal tar or petroleum. The sulfonating agent can be concentrated sulfuric acid, oleum (B3057394) (H₂S₂O₇), or sulfur trioxide (SO₃). For the specific synthesis of this compound, a key precursor is disodium 1,5-naphthalenedisulfonate . google.com

Feedstock optimization in an industrial setting focuses on maximizing yield, minimizing waste, and ensuring product purity. A patented production method for this compound provides a clear example of this optimization: google.com

Reactant Ratios: The feed ratio of disodium 1,5-naphthalenedisulfonate to a 27-35% caustic soda (NaOH) solution is precisely controlled at 1:1.5-1.75. This ensures sufficient hydroxide for the reaction while optimizing material costs.

Controlled Reaction Conditions: The reaction is conducted under controlled temperature (227-230°C) and pressure (1-2 MPa) for a set duration (20 hours) to drive the hydrolysis to completion.

Crystallization and Separation: After the reaction, the mixture is cooled, and a specific amount of water is added to adjust the degree of crystallinity at 80°C. This facilitates the separation of a secondary product, sodium sulfite, while keeping the target compound in solution.

Product Isolation and Mother Liquor Recycling: The filtrate is then cooled further to 10°C to crystallize the this compound product, which is isolated by centrifugation. The remaining centrifugal mother liquor is not discarded; its sodium hydroxide concentration is adjusted, and it is recycled back into the high-pressure kettle for the next batch, demonstrating a highly optimized and resource-efficient process. google.com

This integrated approach, combining precise control over precursors and reaction parameters with efficient recycling loops, is indicative of modern strategies in both industrial and academic synthesis to produce specialty chemicals sustainably and economically.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Nucleus

The naphthalene ring of 5-hydroxynaphthalene-1-sulfonic acid is subject to electrophilic aromatic substitution, with the positions of attack directed by the existing substituents. The hydroxyl group is an activating, ortho-para director, while the sulfonate group is a deactivating, meta director. This leads to specific and predictable reaction outcomes.

Coupling with diazo compounds, a key reaction in dye synthesis, typically occurs at the 2-position. However, with more reactive diazo compounds, such as those derived from diazotized nitroanilines, the reaction can take place at the 4-position. Further substitution reactions can also be achieved. For instance, sulfonation of 1-hydroxynaphthalene-5-sulfonic acid yields 1-hydroxynaphthalene-2,5-disulfonic acid. Halogenation, such as bromination in acetic acid, results in the formation of 2,3-dibromo-1,4-naphthoquinone-5-sulfonic acid.

Table 1: Products of Electrophilic Aromatic Substitution

Reaction Reagent Product
Diazo Coupling Diazonium Salts 2-Azo-5-hydroxynaphthalene-1-sulfonic acid derivatives
Sulfonation Sulfuric Acid 1-hydroxynaphthalene-2,5-disulfonic acid

Nucleophilic Reactions Involving the Hydroxyl Functional Group

The hydroxyl group of Sodium 5-hydroxynaphthalene-1-sulphonate can participate in nucleophilic reactions, though it is inherently a poor leaving group because hydroxide (B78521) is a strong base. periodicchemistry.comresearchgate.net To facilitate its substitution, the hydroxyl group must first be converted into a better leaving group. researchgate.net This can be achieved by protonation in a strong acid, which allows it to leave as a water molecule, a weak base. periodicchemistry.com

A more common strategy in organic synthesis is to convert the alcohol into a sulfonate ester (e.g., a tosylate, mesylate, or triflate) by reacting it with a sulfonyl chloride in the presence of a base. periodicchemistry.com This transformation makes the group's reactivity comparable to that of an alkyl halide, readily undergoing nucleophilic substitution. periodicchemistry.com

Reactivity of the Sulfonate Moiety in Various Chemical Environments

The sulfonate group (-SO₃⁻) is generally a stable, weak base, making it a good leaving group in certain reactions. wikipedia.org The sulfonation of aromatic compounds is a reversible process. Consequently, the sulfonic acid group can be removed from the naphthalene ring (desulfonation) by heating the compound with aqueous sulfuric acid.

The sulfonate group can also be displaced via nucleophilic aromatic substitution under harsh conditions. For example, vigorous alkali fusion, which involves heating with a substance like caustic soda (sodium hydroxide) to high temperatures (e.g., 300-400°C), can replace the sulfonate group with a hydroxyl group. researchgate.net This reaction is used to produce 1,5-dihydroxynaphthalene (B47172) from 1-hydroxynaphthalene-5-sulfonic acid.

Table 2: Reactions of the Sulfonate Group

Reaction Conditions Product
Desulfonation Heating with aqueous sulfuric acid 1-Naphthol (B170400)

Derivatization Reactions for Functional Material Precursors

This compound is a crucial precursor in the synthesis of various functional materials, particularly dyes and pigments. google.com Its ability to undergo diazo coupling reactions makes it a valuable component in the production of azo dyes. These reactions form chromophores that are essential for color in products such as direct dark blue L and lake purple red CK. It is also employed in the manufacturing of organic pigments like pigment purple sauce BLC. In addition to colorants, it serves as a starting material for synthesizing sensitizers, such as sensitizer (B1316253) 215, which are used in photoresist materials for applications like laser printing. google.com

Complexation Chemistry and Metal Ion Interactions of Hydroxynaphthalene Sulfonates

Hydroxynaphthalene sulfonates, including this compound and its derivatives, can act as ligands, forming complexes with various metal ions. The presence of both a hydroxyl group and a sulfonate group provides potential binding sites for metal chelation.

The chelation typically involves the deprotonation of the phenolic hydroxyl group, which then coordinates with a metal ion through its oxygen atom. orientjchem.org In derivatives like azo dyes formed from hydroxynaphthalene sulfonates, the nitrogen atoms of the azo group also serve as coordination sites. orientjchem.org This creates a stable chelate ring with the metal ion. The sulfonate group, being ionic, enhances the water solubility of both the ligand and its metal complexes. Studies on related azo dye complexes derived from 1-amino-2-naphthol-4-sulphonic acid show that the ligand coordinates to metal ions via the hydroxyl oxygen and an azo group nitrogen, forming stable 1:2 metal-to-ligand complexes. orientjchem.org

Table 3: Magnetic Moment and Geometry of Metal Complexes with a Related Azo Dye Ligand *

Metal Complex Magnetic Moment (B.M.) Deduced Geometry
Fe(III) 5.71 Octahedral high spin orientjchem.org
Fe(II) 5.52 Octahedral high spin orientjchem.org
Mn(II) 4.84 Distorted octahedral orientjchem.org

*Data from complexes of 3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid. orientjchem.org

Spectrophotometric titration is a widely used technique to study the formation and stability of metal complexes in solution. researchgate.net This method relies on the change in the absorbance spectrum of the ligand when it binds to a metal ion. mdpi.com For hydroxynaphthalene sulfonate derivatives, complexation with a metal ion causes a significant shift in the wavelength of maximum absorbance (λmax). wordpress.com

By titrating a solution of the ligand with a metal ion solution and measuring the absorbance at a fixed wavelength after each addition, a titration curve is generated. researchgate.networdpress.com Analysis of this curve allows for the determination of the stoichiometry of the complex (metal-to-ligand ratio) and its formation constant. mdpi.com For example, studies on hydroxynaphthol blue, a related indicator with three sulfonic acid groups, show distinct absorption spectra for the free dye and its calcium complex, enabling the determination of acid dissociation and chelate stability constants. wordpress.com This analytical approach is fundamental to understanding the coordination chemistry of ligands like this compound.

Table of Mentioned Chemical Compounds

Compound Name
This compound
1-Naphthol-5-sulfonic acid
1-hydroxynaphthalene-2,5-disulfonic acid
2,3-dibromo-1,4-naphthoquinone-5-sulfonic acid
Tosylate
Mesylate
Triflate
1-Naphthol
1,5-dihydroxynaphthalene
Sodium hydroxide
1-amino-2-naphthol-4-sulphonic acid
3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid
Hydroxynaphthol blue
Acetic acid
Sulfuric acid
Nitric acid
Barium chloride

Advanced Spectroscopic and Chromatographic Characterization in Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). slideshare.netcore.ac.uk

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of sodium 5-hydroxynaphthalene-1-sulphonate exhibit characteristic chemical shifts that are invaluable for its identification. chemicalbook.comchemicalbook.com In ¹H NMR, the aromatic protons of the naphthalene (B1677914) ring system typically resonate in the downfield region, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The specific positions of the hydroxyl and sulfonate groups significantly influence the precise chemical shifts of the neighboring protons.

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. chemicalbook.comnih.gov The carbon atoms of the naphthalene ring also appear at distinct chemical shifts, which are influenced by the attached functional groups. The carbon atom bonded to the hydroxyl group (C-5) and the carbon atom bonded to the sulfonate group (C-1) will have characteristic downfield shifts due to the electronegativity of the oxygen and sulfur atoms.

Interactive Data Table: Representative NMR Chemical Shifts

NucleusChemical Shift (ppm) RangeInfluencing Factors
Aromatic ¹H6.5 - 8.0Ring current, substituent effects (hydroxyl and sulfonate groups)
Aromatic ¹³C110 - 150Hybridization, substituent effects
C-OH~150-160Electronegativity of oxygen
C-SO₃⁻~130-145Electronegativity of the sulfonate group

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

2D NMR Techniques for Connectivity Assignments

To unambiguously assign the complex ¹H and ¹³C NMR spectra of hydroxynaphthalene sulfonates and their reaction products, two-dimensional (2D) NMR techniques are employed. nih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule. core.ac.uk

Furthermore, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in linking protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. core.ac.uk These experiments are particularly powerful for confirming the substitution pattern on the naphthalene ring and for the complete structural elucidation of derivatives. For instance, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of protons, which is crucial for identifying the position of protonation in acidic media. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Polymorphism Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule and can be used to study polymorphism. epa.gov

In the FTIR spectrum of this compound, characteristic absorption bands are observed for the hydroxyl (-OH) group, the sulfonate (-SO₃⁻) group, and the aromatic C-H and C=C bonds. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The sulfonate group gives rise to strong, characteristic symmetric and asymmetric stretching vibrations.

Raman spectroscopy offers complementary information. For naphthol derivatives, characteristic peaks corresponding to C-C and C-O stretching vibrations can be observed. researchgate.net These vibrational techniques are not only vital for confirming the presence of key functional groups but can also be employed to study different crystalline forms (polymorphs) of the compound and its derivatives, as different polymorphs will exhibit distinct vibrational spectra.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation. nih.gov The monoisotopic mass of this compound is 245.996274 g/mol . nih.govepa.gov

Upon ionization, the molecule undergoes characteristic fragmentation. A common fragmentation pathway for sulfonate-containing compounds involves the loss of SO₂. aaqr.org For hydroxynaphthalene derivatives, fragmentation can also involve the loss of water or other small molecules from the naphthalene ring system. nih.govresearchgate.net The analysis of these fragment ions provides a fingerprint that can be used to identify the compound and to distinguish it from its isomers. High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the parent ion and its fragments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov It is particularly crucial for assessing the purity of this compound and for separating it from its various isomers. oup.com

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of naphthalenesulfonates. nih.gov In this technique, a nonpolar stationary phase is used with a more polar mobile phase. The separation of isomers can be challenging due to their similar chemical properties. However, by optimizing the mobile phase composition, pH, and temperature, baseline separation of different hydroxynaphthalene sulfonic acid isomers can be achieved. oup.comnih.gov Ion-pairing agents are often added to the mobile phase to improve the retention and separation of these anionic compounds. oup.com The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment.

X-ray Diffraction (XRD) for Solid-State Structural Analysis of Derivatives

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is invaluable for the solid-state structural analysis of derivatives of 5-hydroxynaphthalene-1-sulfonic acid. cambridge.orgnih.gov

The Multifaceted Role of this compound in Chemical and Materials Science

This compound, an aromatic organic compound, holds a significant position as a versatile intermediate and functional component in various scientific and industrial domains. Its unique molecular architecture, featuring a naphthalene core substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, imparts a combination of reactivity, solubility, and electronic properties that are leveraged in diverse research and application areas. This article explores the specific applications of this compound within the realms of chemical synthesis and materials science research, adhering to a focused examination of its role as a dye intermediate, a component in functional materials, a participant in polymerization, a corrosion inhibitor, and a subject of supramolecular studies.

Applications in Chemical Synthesis and Materials Science Research

Sodium 5-hydroxynaphthalene-1-sulphonate serves as a crucial intermediate and additive in the synthesis of a variety of chemical compounds and advanced materials. Its unique structure, featuring both a hydroxyl and a sulfonic acid group on a naphthalene (B1677914) backbone, imparts desirable properties to the materials it helps create. It is frequently utilized as a reagent or catalyst in organic synthesis for producing dyes, polymers, and fluorescent agents. rsc.org

One of its primary roles is as a precursor, or intermediate, in the manufacturing of a wide range of dyes and pigments. researchgate.net For example, it is a key component in the synthesis of dyes such as direct dark blue L, Lake Bordeaux BLC, and the purplish-red CK in color lakes. rsc.orgresearchgate.net Its ability to undergo coupling reactions with diazo compounds makes it a versatile building block for creating a diverse palette of colors. chemicalbook.com

In the realm of materials science, recent research has highlighted the utility of sodium-sulfonate-naphthol derivatives in enhancing the properties of advanced engineering plastics. rsc.org A study published in Materials Horizons demonstrated that the incorporation of catalytic amounts (0.3–0.5 mol%) of a sodium-sulfonate–naphthol into polycarbonate through chemical copolymerization leads to a material that is not only mechanically robust and highly transparent but also super-fire-resistant and easily recyclable. rsc.org

The resulting polycarbonates exhibit a tensile strength greater than 85 MPa and a notched impact strength exceeding 67 kJ m⁻². rsc.org Furthermore, these materials maintain over 90% transparency and show a limiting oxygen index of over 36%, achieving a UL-94 V-0 rating at a thickness of just 1.6 mm. rsc.org This innovative approach showcases the potential of using this compound to design high-performance, sustainable plastics for a circular economy. rsc.org At the end of their life cycle, these modified polycarbonates can be efficiently depolymerized back to their raw monomers under mild conditions. rsc.org

Table 1: Enhanced Properties of Polycarbonate with Sodium-Sulfonate-Naphthol


PropertyValueSource
Tensile Strength>85 MPa rsc.org
Notched Impact Strength>67 kJ m⁻² rsc.org
Transparency>90% rsc.org
Limiting Oxygen Index (LOI)>36% rsc.org
UL-94 Flammability Rating (1.6 mm)V-0 rsc.org

In recent years, this compound has gained attention for its application in the synthesis of sensitizers used for laser printing. rsc.orgresearchgate.net A sensitizer (B1316253) in this context is a compound that absorbs light energy and transfers it to another molecule (the photoinitiator), which then starts the polymerization process that forms the printed image. This compound is specifically used in the preparation of photoresist materials, which are light-sensitive materials used to form a patterned coating on a surface. rsc.orgresearchgate.net

Research and patent literature identify it as a component in the synthesis of "sensitizer 215," which is used for preparing these photoresist materials. rsc.orgresearchgate.netchemicalbook.com Photoresists are fundamental to photolithography, a process analogous to laser printing, where a light source is used to create precise patterns on a substrate. The role of this compound is to make the photoresist formulation sensitive to the specific wavelength of light used in the laser printing or imaging process, ensuring efficient and accurate pattern formation.

While its use is documented, detailed mechanistic studies on its specific performance and efficiency as a sensitizer in commercial laser printing technologies are proprietary or not widely published in public research literature. However, its established role as an intermediate for photoresist sensitizers underscores its importance in high-technology applications. rsc.orgresearchgate.netchemicalbook.com

Table 2: Compound Names Mentioned in the Article


Compound Name
This compound
1-Naphthol-5-sulfonic acid
Direct dark blue L
Lake Bordeaux BLC
Polycarbonate
Diazo compounds

Theoretical and Computational Investigations of Sodium 5 Hydroxynaphthalene 1 Sulphonate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like sodium 5-hydroxynaphthalene-1-sulphonate. These computational methods provide insights into molecular orbitals, charge distribution, and reactivity indices.

Studies on related naphthalene (B1677914) derivatives have demonstrated the utility of DFT in understanding their molecular properties. For instance, DFT calculations, using methods like B3LYP and CAM-B3LYP with a 6–311 + G (d,p) basis set, have been employed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a dye containing a 5-hydroxynaphthalene sulfonic acid fragment. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and electronic properties. A low energy gap, as found in the studied derivative (2.947 eV), suggests a high feasibility of HOMO to LUMO transition, indicating potential for various electronic and optical applications. researchgate.net

Natural Bond Orbital (NBO) analysis, another component of quantum chemical calculations, can reveal donor-acceptor orbital interactions that contribute to the stabilization of the molecule. researchgate.net Furthermore, conceptual DFT-based descriptors, such as the electrophilicity index (ω), can be used to quantify the reactivity of compounds. mdpi.com These parameters are instrumental in predicting how a molecule will interact with other chemical species.

The following table summarizes key electronic properties that can be determined for this compound using DFT calculations, based on findings for similar compounds:

PropertySignificance in Reactivity Prediction
HOMO EnergyIndicates the ability to donate an electron.
LUMO EnergyIndicates the ability to accept an electron.
HOMO-LUMO Energy Gap (Eg)A smaller gap suggests higher reactivity and easier excitation.
Electrophilicity Index (ω)Measures the propensity of a species to accept electrons.
Molecular Electrostatic Potential (MEP)Maps the charge distribution to predict sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in solution, particularly its solvation by water molecules and its interactions with other ions.

MD simulations of analogous systems, such as poly(styrene)-co-styrene sodium sulfonate (NaPSS) in aqueous solutions, have been performed to understand the effect of counterion condensation and solvent on the conformation of polyelectrolytes. nih.gov These simulations can model water molecules explicitly, providing a realistic representation of the solvation shell around the sulfonate groups and the sodium counterions. nih.gov

Key aspects that can be investigated through MD simulations include:

Hydration Shell Structure: Determining the number of water molecules in the first and second hydration shells of the sulfonate group and the sodium ion, as well as their orientation.

Ion Pairing: Investigating the formation of contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (SSIP) between the sodium cation and the sulfonate anion.

Residence Time: Calculating the average time a water molecule or an ion spends in the vicinity of the solute, which provides information on the strength of the interactions. For instance, in studies of polyzwitterionic polymers with sulfonate groups, the residence time of Na+ ions near the polymer backbone was found to be significantly higher than that of water or chloride ions. nih.gov

Diffusion Coefficients: Determining how the mobility of the solute, solvent, and counterions is affected by their interactions.

The following table illustrates the types of intermolecular interactions that can be analyzed using MD simulations for this compound in an aqueous environment:

Interacting SpeciesType of InteractionInformation Gained from MD Simulations
Sulfonate group and Water moleculesHydrogen bonding, electrostatic interactionsStructure and dynamics of the hydration shell around the anionic group.
Sodium ion and Water moleculesIon-dipole interactionsCoordination number and residence time of water in the cation's hydration shell.
Sodium ion and Sulfonate groupElectrostatic attractionExtent of ion pairing and its effect on the overall structure and dynamics.
Naphthalene ring and Water moleculesHydrophobic interactionsOrganization of water molecules around the nonpolar part of the solute.

Prediction of Spectroscopic Properties through Computational Models

Computational models are increasingly used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of molecules like this compound.

For predicting NMR spectra, quantum chemical calculations can be used to determine isotropic shielding values, from which chemical shifts can be calculated. uncw.edu Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly employed for this purpose. uncw.edu By considering the Boltzmann distribution of different conformers, a weighted average of the chemical shifts can be computed to provide a more accurate prediction of the experimental spectrum. uncw.edu

The prediction of UV-Vis spectra can be achieved through methods like Time-Dependent Density Functional Theory (TD-DFT). koreascience.kr TD-DFT calculations can provide information on the vertical transition energies and oscillator strengths of electronic excitations, which correspond to the absorption bands in the UV-Vis spectrum. koreascience.kr Studies on 2-naphthol (B1666908) and its sulfonate derivatives have shown that methods like Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) can also be used for accurate prediction of transition energies. koreascience.kr These studies have characterized the nature of the excited states, such as distinguishing between ¹Lₐ and ¹Lₑ states. koreascience.kr

The following table provides an overview of computational methods used for predicting spectroscopic properties:

Spectroscopic TechniqueComputational Method(s)Predicted Parameters
NMR SpectroscopyDFT (e.g., GIAO)Chemical shifts, coupling constants
UV-Vis SpectroscopyTD-DFT, EOM-CCSDAbsorption maxima (λmax), oscillator strengths, transition energies
Infrared (IR) SpectroscopyDFTVibrational frequencies and intensities

Quantitative Structure-Activity Relationship (QSAR) Studies for Naphthalene Sulfonate Derivatives in Academic Contexts

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or other properties. In academic research, QSAR models have been developed for naphthalene sulfonate derivatives to predict their various activities, including antimicrobial potential and toxicity. researchgate.net

For example, a QSAR study on a series of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives revealed the importance of topological parameters, such as the valence zero-order molecular connectivity index (⁰χᵛ), in describing their antimicrobial activity. researchgate.net These models are often developed using multiple linear regression (MLR) to establish a mathematical relationship between molecular descriptors and the observed activity. nih.gov

In the context of ecotoxicology, QSAR models have been used to predict the toxicity of naphthalene derivatives to various organisms. epa.gov These models often incorporate descriptors related to hydrophobicity (like logP), electronic properties, and molecular size to predict toxic endpoints. For instance, a study on the toxicity of naphthalene derivatives to Tetrahymena pyriformis found that hydrogen acceptance, hydrophobicity, and polar electronic substituent constants were significant parameters in the QSAR model. epa.gov

The general workflow for a QSAR study on naphthalene sulfonate derivatives would involve the steps outlined in the table below:

StepDescriptionExample Descriptors for Naphthalene Sulfonates
1. Data Set CollectionGathering a series of naphthalene sulfonate derivatives with experimentally determined activity/property data.A series of compounds with measured IC₅₀ values for a specific biological target.
2. Descriptor CalculationComputing various molecular descriptors that quantify different aspects of the chemical structure.Topological indices, quantum chemical descriptors (e.g., HOMO/LUMO energies), constitutional descriptors, etc.
3. Model DevelopmentUsing statistical methods like MLR or machine learning to build a mathematical model relating descriptors to activity.Developing a linear equation that predicts toxicity based on a combination of descriptors.
4. Model ValidationAssessing the statistical significance and predictive power of the developed model using internal and external validation techniques.Cross-validation (e.g., leave-one-out) and prediction for a test set of compounds not used in model building.

These QSAR studies are valuable for prioritizing the synthesis of new derivatives with desired properties and for predicting the potential environmental impact of existing compounds. nih.gov

Environmental Photochemistry and Biotransformation of Naphthalene Sulfonates

Photolytic Degradation Pathways in Aqueous Systems

Naphthalenesulfonates are susceptible to photolytic degradation in aqueous environments. These aromatic compounds absorb ultraviolet (UV) light, which can initiate their decomposition. ekb.eg The degradation process can be significantly enhanced through advanced oxidation processes, such as ozonation combined with UV radiation, which promotes the mineralization of the compound. nih.gov

Photocatalysis represents another significant pathway for the degradation of these sulfonated compounds. When irradiated with light of sufficient energy, semiconductor particles like titanium dioxide (TiO₂) generate highly reactive electron/hole pairs. unito.it These can react with water and oxygen to form radical species that attack the naphthalenesulfonate molecule. unito.it Studies on various naphthalenesulfonates have shown that the degree of sulfonation can influence the degradation rate, with a higher number of sulfonate groups sometimes leading to slower degradation, likely due to its effect on the molecule's adsorption to the photocatalyst surface. unito.it The photodegradation of related compounds, such as monochlorinated naphthalenes, has been shown to produce intermediates like 1-naphthol (B170400) and naphthalene (B1677914), which are themselves subject to further photolytic breakdown. mdpi.com While specific pathways for Sodium 5-hydroxynaphthalene-1-sulphonate are not extensively detailed, the general mechanisms for naphthalenesulfonates involve the generation of reactive oxygen species that lead to the breakdown of the aromatic structure. unito.itfrontiersin.org

Microbial Biodegradation Mechanisms and Enzymes Involved

The biodegradation of naphthalenesulfonates is a key process in their environmental removal and has been observed in various microorganisms. nih.gov Bacteria, in particular, have demonstrated the ability to utilize these compounds, often through cooperative metabolic activities within mixed microbial communities. nih.govnih.gov

Desulfonation Processes and Metabolite Identification

The initial and critical step in the aerobic microbial degradation of naphthalenesulfonates is the removal of the sulfonate group, a process known as desulfonation. This is typically an oxygenolytic cleavage, where molecular oxygen is incorporated into the aromatic ring. d-nb.infonih.gov The enzymatic attack, often by a dioxygenase, leads to the hydroxylation of the ring to which the sulfonate group is attached, forming a dihydrodiol intermediate. ethz.chnih.gov This intermediate is unstable and spontaneously eliminates the sulfonate group as sulfite (B76179). ethz.chnih.gov

This initial transformation yields hydroxylated aromatic compounds. For instance, Pseudomonas sp. strain S-313 has been shown to convert 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid to 1-naphthol and 2-naphthol (B1666908), respectively. nih.govnih.gov Similarly, 5-amino-1-naphthalenesulfonic acid is transformed into 5-amino-1-naphthol. nih.govnih.gov In mixed bacterial cultures, one strain may carry out this initial desulfonation, excreting the resulting intermediate, which is then metabolized by other members of the community. nih.govnih.gov For example, the degradation of 6-aminonaphthalene-2-sulfonic acid by a bacterial consortium involved its conversion to 5-aminosalicylate (B10771825) by one Pseudomonas strain, which was then completely degraded by another. nih.gov

Table 1: Identified Metabolites from the Desulfonation of Naphthalenesulfonates

Original Compound Degrading Organism/Community Identified Metabolite Source(s)
1-Naphthalenesulfonic acid Pseudomonas sp. S-313 1-Naphthol nih.gov, nih.gov
2-Naphthalenesulfonic acid Pseudomonas sp. S-313 2-Naphthol nih.gov, nih.gov
5-Amino-1-naphthalenesulfonic acid Pseudomonas sp. S-313 5-Amino-1-naphthol nih.gov, nih.gov
6-Aminonaphthalene-2-sulfonic acid Pseudomonas sp. BN6 5-Aminosalicylate nih.gov

Ring Cleavage and Mineralization Pathways

Following desulfonation, the resulting dihydroxylated naphthalene intermediates, such as 1,2-dihydroxynaphthalene, enter established catabolic pathways similar to those for naphthalene itself. nih.gov The aromatic ring is then opened by ring-cleaving dioxygenase enzymes. nih.gov This can occur through either an ortho (intradiol) or meta (extradiol) cleavage pathway. nih.gov

For example, 1,2-dihydroxynaphthalene is cleaved by 1,2-dihydroxynaphthalene dioxygenase to form 2-hydroxychromene-2-carboxylic acid. nih.govnih.gov This compound is subsequently converted through a series of enzymatic reactions, involving an isomerase and a hydratase-aldolase, to produce salicylaldehyde (B1680747) and pyruvate (B1213749). nih.govnih.gov The pyruvate can enter central metabolic pathways, while the salicylaldehyde is further oxidized to salicylate. nih.gov Salicylate can then be hydroxylated to intermediates like catechol or gentisate, which are substrates for further ring cleavage and eventual mineralization to carbon dioxide and water. nih.govresearchgate.net In some cases, the degradation of disulfonated naphthalenes proceeds through 5-sulfosalicylic acid, which is hydroxylated to gentisic acid before entering central metabolism. nih.gov

Characterization of Degrading Bacterial Communities

Several bacterial genera have been identified with the capability to degrade naphthalenesulfonates. Species of Pseudomonas are frequently implicated and have been isolated from various environments, including municipal and industrial sewage. nih.govnih.govd-nb.infonih.gov For example, Pseudomonas sp. A3 and C22 are known to catabolize naphthalenesulfonic acids. nih.gov

Beyond Pseudomonas, other genera such as Arthrobacter have also been shown to carry out the desulfonation of a wide range of sulfonated aromatic compounds. nih.govnih.gov Studies combining stable isotope probing with metagenomics have identified genera like Zavarzinia and Thauera as key players in the degradation of naphthalene in specific environments. frontiersin.org The degradation process is often not accomplished by a single species but by a consortium of bacteria. nih.govnih.gov This mutualistic interaction allows for the complete mineralization of the compound, where one species performs the initial breakdown and others utilize the resulting metabolites. nih.govnih.gov This highlights the importance of microbial community structure in the effective bioremediation of environments contaminated with naphthalenesulfonates.

Table 2: Examples of Bacteria Involved in Naphthalenesulfonate Degradation

Bacterial Genus/Species Role in Degradation Source(s)
Pseudomonas spp. (e.g., A3, C22, BN6, S-313) Initial desulfonation, ring cleavage nih.gov, nih.gov, nih.gov, nih.gov
Arthrobacter sp. Desulfonation of various aromatic sulfonates nih.gov, nih.gov
Zavarzinia sp. Naphthalene degradation frontiersin.org
Thauera sp. Naphthalene degradation frontiersin.org
Mixed bacterial communities Complete mineralization through mutualism nih.gov, nih.gov

Environmental Fate Modeling and Persistence Assessment in Aquatic Environments

Naphthalenesulfonates are characterized by high water solubility due to their hydrophilic sulfonate group, which facilitates their transport in aquatic systems. nih.govnih.gov However, they are also known to be relatively persistent and can pass through conventional water treatment plants. nih.govnih.gov In aquatic environments, these compounds partition between the water column and solid phases. Studies have shown that sulfonated naphthalene-formaldehyde condensates adsorb to suspended solids and river sediments. nih.govresearchgate.net Solid-liquid partition coefficients (Kd) for oligomers of naphthalenesulfonates have been determined to be in the range of 10² to 10⁴ L/kg in wastewater and river systems, indicating a significant tendency to associate with solid matrices. nih.gov

Environmental fate models (EFMs) are quantitative tools used to predict the distribution, transformation, and persistence of chemicals in the environment. researchgate.netrsc.org These models integrate data on a chemical's properties with environmental parameters to estimate predicted environmental concentrations (PECs). mdpi.com For aquatic environments, models can range from multimedia compartmental models, which provide averaged concentrations over large areas, to more detailed spatial river/watershed models that account for the specific hydrology and morphology of a river network. mdpi.com While these modeling frameworks exist, specific environmental fate modeling studies and persistence assessments (e.g., degradation half-lives) for this compound in aquatic environments are not widely reported in the reviewed literature. The general persistence of the naphthalenesulfonate class of compounds suggests that their fate in aquatic systems is a key area for further investigation to fully assess their environmental risk. nih.govnih.gov

Analytical Methodologies for Research and Monitoring Applications

Development of Advanced Spectrophotometric Assays for Quantification

Spectrophotometry provides a rapid and cost-effective approach for quantifying compounds that absorb light in the ultraviolet (UV) or visible spectrum. Sodium 5-hydroxynaphthalene-1-sulphonate, containing an aromatic naphthalene (B1677914) ring, inherently absorbs UV light, which can be used for direct quantification. Furthermore, advanced spectrophotometric assays can be developed based on derivatization reactions that produce a colored product, shifting the analysis into the visible spectrum where there is often less interference.

A common strategy involves a coupling reaction with a chromogenic reagent. For instance, a method developed for analyzing pharmaceutical amines utilizes 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium to form a distinctly colored product. This nucleophilic substitution reaction results in a chromogen that can be measured to determine the concentration of the original analyte. A similar principle could be applied to this compound, where its hydroxyl group could react with a suitable agent to yield a quantifiable colored complex. The performance of such an assay is characterized by its linearity, detection limit, and quantification limit, as illustrated by data from analogous methods.

Modern advancements have also seen the integration of spectrophotometric detection with novel platforms like paper-based microfluidic devices. These devices allow for the analysis of very small sample volumes and can be designed for portable, on-site measurements.

Table 1: Example Performance Metrics for a Spectrophotometric Assay Based on a Chromogenic Reaction

Parameter Value Description
Wavelength Maximum (λmax) 488 nm The wavelength at which the colored product exhibits maximum absorbance.
Linear Range 1–8 µg/mL The concentration range over which the absorbance is directly proportional to the analyte's concentration.
Molar Absorptivity (ε) 5.9 × 105 L mol-1 cm-1 A measure of how strongly the colored product absorbs light at λmax.
Limit of Detection (LOD) 0.3 µg/mL The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.8 µg/mL The lowest concentration of the analyte that can be accurately and precisely quantified.

Data modeled after a validated method for a different amine-containing pharmaceutical, illustrating typical performance.

Electrochemical Sensing Strategies for Detection and Characterization

Electrochemical methods offer high sensitivity and are particularly well-suited for in-situ analysis and the development of portable sensors. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful tools for studying and quantifying electroactive compounds like this compound.

The electrochemical behavior of hydroxynaphthalene sulfonic acids can be studied using CV, where the compound is oxidized or reduced at an electrode surface, generating a current response proportional to its concentration. researchgate.net The performance of these sensors can be dramatically enhanced by modifying the electrode surface. For example, glassy carbon electrodes have been modified with electropolymerized films of structurally similar compounds, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid, to create a surface with excellent electrocatalytic activity toward target analytes. nih.govcapes.gov.br Such modifications can lower the potential needed for oxidation and significantly increase the current signal. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is another advanced technique that measures the opposition of an electrochemical system to an alternating current over a range of frequencies. nih.gov It is highly sensitive to changes at the electrode-solution interface. Advanced sensing strategies have been developed for other naphthalene derivatives using EIS, where electrodes are functionalized with specific recognition elements, such as hairpin DNA. nih.gov When the target analyte binds to the DNA, it alters the charge transfer resistance (Rct) at the electrode surface, providing a quantifiable signal with detection limits reaching the nanomolar level. nih.gov This approach offers high selectivity and has been successfully applied to the analysis of natural water samples. nih.gov

Table 2: Overview of Electrochemical Sensing Strategies for Naphthalene Derivatives

Technique Electrode System Principle Application Example Detection Limit
Cyclic Voltammetry (CV) / Square Wave Voltammetry (SWV) Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified Glassy Carbon Electrode Electrocatalytic oxidation of the analyte on the modified electrode surface enhances the current response. nih.gov Quantification of amoxicillin. nih.gov 9.9 nmol/L nih.gov
Electrochemical Impedance Spectroscopy (EIS) Hairpin DNA immobilized on a gold electrode Analyte intercalation into the DNA structure changes the charge transfer resistance (Rct) of the electrode. nih.gov Detection of various amino-substituted naphthalenes in water. nih.gov Nanomolar range nih.gov
Electrochemical Impedance Spectroscopy (EIS) Graphene-based modified electrodes Adsorption of the analyte onto the nanocomposite surface increases membrane resistance. nih.gov Detection of endocrine disruptors. nih.gov 0.01 µM - 0.2 µM nih.gov

Chromatographic Method Development for Environmental Monitoring and Process Control

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, identification, and quantification of this compound and related compounds, especially in complex mixtures encountered in environmental samples and industrial process streams. Its high resolution and adaptability make it ideal for both monitoring and control applications.

For environmental monitoring, ion-pair reversed-phase HPLC (IP-RP-HPLC) is a widely used technique. nih.gov Naphthalene sulfonates are highly water-soluble and require an ion-pairing agent (e.g., tetrabutylammonium (B224687) salts) in the mobile phase to achieve sufficient retention and separation on a nonpolar stationary phase (like C18). nih.govoup.com This method, often coupled with a fluorescence or diode array detector (DAD), allows for the trace-level determination of various naphthalene sulfonates in wastewater, river water, and even highly saline brines. oup.comnih.gov Detection limits in the sub-microgram per liter (sub-ppb) range can be achieved, making it suitable for assessing environmental contamination. nih.govresearchgate.net

In the context of process control for dye synthesis or other chemical manufacturing, HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods are developed to be rapid and robust. The goal is to quickly analyze the composition of a reaction mixture to monitor progress, identify intermediates, and quantify impurities. nih.govncsu.edu By using UHPLC with shorter columns packed with sub-2 µm particles, analysis times can be reduced to just a few minutes, providing near real-time feedback for process optimization. jasco-global.com These methods are crucial for ensuring product quality and maximizing reaction yield.

Table 3: Examples of HPLC Methods for Naphthalene Sulfonate Analysis

Application Method Stationary Phase Mobile Phase Components Detector
Environmental Monitoring (Geothermal Brine) IP-RP-HPLC C18 Water/Methanol (B129727) with Tetrabutylammonium Bromide (TBAB) and salts. oup.com Fluorescence oup.com
Environmental Monitoring (Wastewater) IP-RP-HPLC C18 Aqueous buffer with Tetrabutylammonium salt. nih.gov Fluorescence, ESI-MS nih.gov
Process Control (Azo Dye Synthesis) On-line IP-RP-HPLC C18 - DAD, ESI-MS/MS nih.gov
Synthetic Dye Analysis UHPLC C18 Acetonitrile and Ammonium Acetate buffer. jasco-global.com Photodiode Array (PDA) jasco-global.com

Trace Analysis Techniques in Complex Research Matrices

The analysis of this compound at trace concentrations in complex matrices, such as industrial effluents, geothermal brines, or biological samples, presents significant analytical challenges due to high levels of interfering substances. oup.comacs.org Effective trace analysis hinges on two key components: a highly sensitive detection method and, crucially, a robust sample preparation procedure to isolate and concentrate the analyte.

Solid-Phase Extraction (SPE) is the most common and effective technique for the pre-concentration and cleanup of naphthalene sulfonates from aqueous samples. oup.comnih.gov The process involves passing the sample through a cartridge containing a solid sorbent that retains the analyte while allowing interfering matrix components to pass through. The analyte is then eluted with a small volume of a strong solvent, achieving significant concentration. For naphthalene sulfonates, reversed-phase polymeric or C18 silica (B1680970) sorbents are often used, sometimes in combination with an ion-pairing agent in the sample to improve retention. oup.com This SPE step is critical for achieving the low detection limits (in the ng/L to µg/L range) required for environmental trace analysis. nih.govresearchgate.net For example, a method for analyzing naphthalene sulfonates in highly saline geothermal brines achieved quantitative recoveries and method quantification limits between 0.05 and 0.4 µg/L by coupling SPE with IP-HPLC. researchgate.netnih.gov

Other advanced analytical approaches for trace analysis include the use of highly sensitive detectors. While fluorescence detection is common for naphthalene sulfonates, coupling HPLC with high-resolution mass spectrometry (HRMS) provides even greater specificity and the ability to identify unknown transformation products. nih.gov Furthermore, as noted previously, highly selective electrochemical sensors can sometimes achieve nanomolar detection limits directly in water samples, offering an alternative strategy for trace analysis. nih.gov

Table 4: Solid-Phase Extraction (SPE) for Trace Analysis of Naphthalene Sulfonates

Matrix SPE Sorbent Type Key Conditioning/Elution Steps Achieved Quantification Limit
Highly Saline Geothermal Brine Polymeric Reversed-Phase (e.g., Strata-X) or C18 Conditioning with methanol and water; sample buffered with phosphate (B84403) and ion-pairing agent. oup.com 0.05 - 0.4 µg/L researchgate.netnih.gov
River Water / Tap Water Ion-Pair Solid-Phase Extraction (IPE) - 3 - 8 ng/L nih.gov
Wastewater Graphitized Carbon Black (GCB) Elution with methanol/dichloromethane mixture. acs.org Not specified
Seawater Molecularly Imprinted Polymer Coated Stir Bar - 1.20 - 2.97 µg/L researchgate.net

Future Research Directions and Emerging Areas for Sodium 5 Hydroxynaphthalene 1 Sulphonate

Exploration of Novel, Sustainable Synthetic Routes

The traditional synthesis of sodium 5-hydroxynaphthalene-1-sulphonate involves processes that generate significant wastewater containing impurities like sodium sulfate (B86663), which are difficult to treat and can lead to environmental pollution. researchgate.net Future research is intensely focused on developing greener, more sustainable synthetic pathways that minimize waste and maximize resource efficiency.

A notable advancement in this area is a method that modifies the hydrolysis step by adjusting the degree of crystallinity through the controlled addition of water. researchgate.net This process allows the product to crystallize while enabling unreacted sodium hydroxide (B78521) and the mother liquor to be recycled back into the production stream. researchgate.net This approach not only conserves resources but also significantly reduces the volume of waste effluent, aligning with the principles of clean production. researchgate.net

Table 1: Comparison of Synthetic Methodologies

Feature Traditional Synthesis Route Novel Sustainable Route
Waste Generation High volume of wastewater with sodium sulfate impurities. researchgate.net Minimal mother liquor produced. researchgate.net
Resource Efficiency Single-pass use of reactants. researchgate.net Recycles unreacted sodium hydroxide and mother liquor. researchgate.net
Process Control Direct water addition and acidation. researchgate.net Controlled water addition to adjust crystallinity. researchgate.net
Environmental Impact Higher potential for pollution. researchgate.net Significantly reduced environmental footprint. researchgate.net

This shift towards sustainable chemistry is a critical area of ongoing research, aiming to create manufacturing processes that are not only economically viable but also environmentally responsible.

Design and Synthesis of Advanced Functional Materials Based on the Compound

The unique structure of this compound, combining a bulky aromatic group with functional hydroxyl and sulfonic acid moieties, makes it an attractive building block for advanced materials. Its derivatives are being explored for applications that demand high performance and specific functionalities.

A significant emerging application is in the synthesis of high-performance plastics. Research has demonstrated that the chemical copolymerization of catalytic amounts (0.3–0.5 mol%) of a sodium-sulfonate–naphthol derivative can produce mechanically robust, highly transparent, and super-fire-resistant polycarbonate. drugbank.commasterorganicchemistry.com These advanced polycarbonates exhibit exceptional properties, including high tensile strength (>85 MPa) and impact resistance (>67 kJ m⁻²), making them suitable for demanding applications. drugbank.com Furthermore, these materials are designed for easy chemical recycling, depolymerizing back to their raw monomers under mild conditions. drugbank.com

Beyond polymers, derivatives of this compound are vital in the electronics and printing industries. They serve as intermediates in the synthesis of sensitizers used for laser printing and in the formulation of photoresist materials, which are fundamental to semiconductor manufacturing and microfabrication. researchgate.net

Table 2: Advanced Materials Derived from this compound

Material Key Property Emerging Application
Specialty Polycarbonates Fire resistance, mechanical strength, transparency, recyclability. drugbank.commasterorganicchemistry.com Aerospace components, high-speed rail, 5G communications equipment. drugbank.commasterorganicchemistry.com
Photoresist Sensitizers Photosensitivity. researchgate.net Laser printing, microelectronics fabrication. researchgate.net
Dyes and Pigments Color and stability. researchgate.netstackexchange.com Textiles, paper, and leather industries. stackexchange.com

In-depth Mechanistic Studies of Under-explored Chemical Transformations

While the synthesis of this compound is well-understood, the mechanisms of its subsequent chemical transformations are a fertile ground for future research. Understanding these pathways is key to unlocking new synthetic possibilities and controlling product outcomes with precision.

Electrophilic Aromatic Substitution: The naphthalene (B1677914) ring in this compound is subject to further electrophilic attack (e.g., nitration, halogenation). The interplay between the electron-donating hydroxyl group (an activating, ortho-para director) and the electron-withdrawing sulfonic acid group (a deactivating, meta director) creates complex regioselectivity. Mechanistic studies focus on the relative stability of the carbocation intermediates (sigma complexes or naphthalenonium ions), which determines the final substitution pattern. stackexchange.comstackexchange.com The kinetic versus thermodynamic control of such reactions, influenced by factors like temperature, can lead to different isomers, a phenomenon that requires deeper mechanistic investigation. stackexchange.comyoutube.com

Photochemical Transformations: An emerging area of interest is the photochemical reactivity of naphthalene derivatives. Research on related compounds shows that transformations can proceed through pathways like photo-oxidation, involving hydroxylation and desulfonation, or through more complex mechanisms such as photoinduced electron transfer (PET) in conjugates designed for specific functions. researchgate.netmdpi.com Exploring these light-induced reaction mechanisms could lead to novel, green synthetic methods that operate under ambient conditions.

Nucleophilic Aromatic Substitution: Generally, nucleophilic substitution on an unsubstituted aromatic ring is difficult. However, the presence of strongly electron-withdrawing groups can activate the ring for such reactions via an addition-elimination mechanism, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In-depth studies could explore whether derivatives of this compound can be engineered to undergo these transformations, opening new avenues for functionalization.

Integration into Advanced Catalysis and Reaction Engineering

The compound and its derivatives are finding new roles in catalysis and reaction engineering, both as catalytic agents themselves and as subjects of process optimization.

In the field of polymer science, sodium-sulfonate-naphthol derivatives function as more than just monomers. When incorporated in catalytic amounts into polycarbonate chains, they fundamentally alter the material's properties, acting as an integrated catalyst for fire resistance and enhanced mechanical stability. drugbank.commasterorganicchemistry.com This approach, where the catalyst is part of the final material, represents an advanced concept in materials design.

From a reaction engineering perspective, the development of sustainable synthesis routes for this compound is a prime example of process intensification. researchgate.net Techniques such as controlled crystallization and the recycling of mother liquors and unreacted reagents are core principles of reaction engineering aimed at improving yield, reducing waste, and enhancing the economic and environmental performance of the chemical process. researchgate.net

Role in Emerging Technologies Beyond Current Industrial Applications

The future applications of this compound and its derivatives are poised to extend into new high-technology and biomedical fields, moving well beyond their current industrial use in dyes and commodity polymers.

The development of super-fire-resistant, mechanically robust, and easily recyclable polycarbonates using a naphthol-sulfonate derivative catalyst is targeted at next-generation technologies. drugbank.commasterorganicchemistry.com These materials are being considered for use in aerospace, high-speed rail, and 5G communications infrastructure, where performance under extreme conditions is paramount. drugbank.commasterorganicchemistry.com

Perhaps the most novel future direction lies in the biomedical field. A study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid, a closely related derivative, has shown its potential as a novel antibiofilm agent. nih.gov This compound was found to interfere with the quorum sensing (QS) system in the pathogen Pseudomonas aeruginosa, inhibiting biofilm formation without exhibiting direct antimicrobial activity, which may reduce the pressure for developing resistance. nih.gov In silico and in vitro analyses confirmed its stable interaction with the LasR regulator, a key component of the QS pathway. nih.gov This research opens the door for designing new derivatives of hydroxynaphthalene sulfonic acids as potential therapeutics to combat antibiotic-resistant infections, a significant departure from the compound's traditional chemical industry role.

Q & A

Basic Synthesis and Characterization

Q1.1: What are the standard laboratory synthesis routes for Sodium 5-hydroxynaphthalene-1-sulphonate, and how is purity ensured? Methodological Answer: The compound is typically synthesized via sulfonation of 1-naphthol using concentrated sulfuric acid under controlled temperature (80–100°C). Post-sulfonation, sodium hydroxide neutralizes the product to yield the sodium salt. Purification involves recrystallization from aqueous ethanol to remove unreacted starting materials and byproducts. Purity is validated using HPLC (reversed-phase C18 column, UV detection at 254 nm) and elemental analysis (C, H, S content) .

Q1.2: What spectroscopic techniques are critical for structural confirmation? Methodological Answer:

  • FT-IR : Confirms sulfonate groups (S=O stretching at 1180–1200 cm⁻¹ and 1040–1060 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹).
  • NMR : ¹H NMR (D₂O) shows aromatic protons (δ 7.5–8.5 ppm) and hydroxyl proton exchange. ¹³C NMR identifies sulfonate-substituted carbons (deshielded signals).
  • Mass Spectrometry : High-resolution ESI-MS (exact mass 246.0252) validates molecular composition .

Advanced Analytical Challenges

Q2.1: How can researchers resolve discrepancies in reported toxicity data for this compound? Methodological Answer: Discrepancies often arise from variations in experimental models (e.g., cell lines vs. in vivo) or exposure durations. To address this:

  • Conduct dose-response studies across multiple models (e.g., zebrafish embryos, rodent hepatocytes).
  • Use standardized OECD guidelines for acute toxicity (e.g., OECD 423).
  • Apply meta-analysis frameworks to reconcile data, weighting studies by sample size and risk-of-bias scores (e.g., NIH Toolbox) .

Q2.2: What advanced chromatographic methods improve detection in environmental samples? Methodological Answer:

  • Ion-Pair HPLC : Pairing tetrabutylammonium bromide with a C18 column enhances retention and resolution.
  • LC-MS/MS : MRM mode with transitions m/z 246 → 80 (SO₃⁻) improves sensitivity in trace analysis (detection limit ~0.1 ppb).
  • Capillary Electrophoresis : Optimized buffer pH (9.5) separates sulfonate derivatives from co-eluting humic acids .

Biological and Environmental Interactions

Q3.1: What in vitro assays assess the compound’s interaction with biomolecules? Methodological Answer:

  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of serum albumin (BSA) to study binding affinity (Stern-Volmer analysis).
  • DNA Interaction Studies : UV-vis titration and ethidium bromide displacement assays quantify intercalation or groove-binding.
  • Enzyme Inhibition : Test acetylcholinesterase activity via Ellman’s assay to evaluate neurotoxic potential .

Q3.2: How does environmental pH influence its degradation pathways? Methodological Answer: Under acidic conditions (pH <4), hydrolysis dominates, yielding 1-naphthol and sulfate ions. At neutral pH (6–8), photodegradation via UV irradiation generates hydroxylated intermediates. Advanced oxidation processes (e.g., Fenton’s reagent) accelerate mineralization to CO₂ and H₂O. Monitor degradation products using GC-MS and ion chromatography .

Safety and Handling Protocols

Q4.1: What are the key safety considerations for handling this compound in laboratory settings? Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers at room temperature, away from oxidizers.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q4.2: How is occupational exposure monitored in research facilities? Methodological Answer:

  • Air Sampling : NIOSH Method 5506 uses silica gel tubes, followed by HPLC analysis.
  • Biomonitoring : Urinary metabolites (e.g., 1-naphthol glucuronide) quantified via LC-MS/MS.
  • Thresholds : OSHA PEL (8-hr TWA) recommended at 0.1 mg/m³ based on respiratory irritancy data .

Research Applications

Q5.1: How is this compound utilized as a fluorescent probe in cellular imaging? Methodological Answer: Its inherent fluorescence (λex 320 nm, λem 450 nm) enables tracking in live cells. For targeted imaging:

  • Conjugation : Link to antibodies via EDC/NHS chemistry for specific organelle labeling.
  • Quenching-Resistant Probes : Encapsulate in mesoporous silica nanoparticles to reduce photobleaching .

Q5.2: What role does it play in synthesizing pharmacologically active derivatives? Methodological Answer: As a sulfonate precursor, it undergoes:

  • Nucleophilic Substitution : React with amines (e.g., benzylamine) to form sulfonamides with antimicrobial activity.
  • Metal Complexation : Bind to Cu(II) or Fe(III) for redox-active catalysts in drug synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.